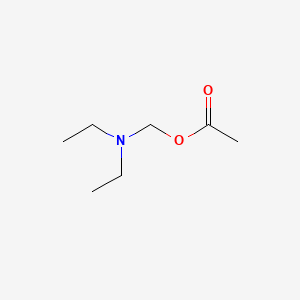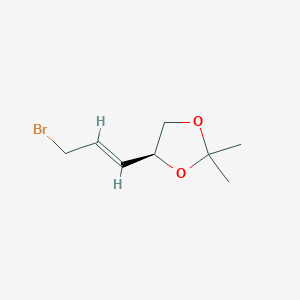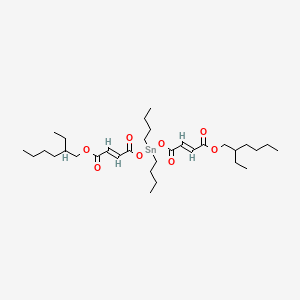
Dibutyltin-bis-ethylhexylmaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltin-bis-ethylhexylmaleate is an organotin compound belonging to the dialkyl family of organotins. It is primarily used as a Lewis Acid-based homogeneous catalyst in various chemical reactions, particularly in silicone and polyurethane applications . This compound is characterized by its moderate reactivity compared to other dibutyltin-based products .
Vorbereitungsmethoden
The synthesis of Dibutyltin-bis-ethylhexylmaleate typically involves the reaction of dibutyltin oxide with ethylhexylmaleate under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete conversion. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Dibutyltin-bis-ethylhexylmaleate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It participates in substitution reactions where the ethylhexylmaleate ligands can be replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Dibutyltin-bis-ethylhexylmaleate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Dibutyltin-bis-ethylhexylmaleate exerts its effects involves its role as a Lewis Acid. It facilitates various chemical reactions by accepting electron pairs from other molecules, thereby lowering the activation energy required for the reaction. This compound primarily targets the functional groups in the reactants, promoting polymerization and crosslinking reactions .
Vergleich Mit ähnlichen Verbindungen
Dibutyltin-bis-ethylhexylmaleate is unique due to its specific ligand structure, which provides moderate reactivity compared to other dibutyltin compounds. Similar compounds include:
Dibutyltin Dilaurate: Known for its higher reactivity and used in similar applications.
Dibutyltin Dineodecanoate: Another dibutyltin compound with different ligand structures and reactivity profiles.
Dibutyltin Diacetate: Used in applications requiring faster reaction rates. The uniqueness of this compound lies in its balanced reactivity, making it suitable for applications requiring moderate reaction rates and gradual curing.
Eigenschaften
Molekularformel |
C32H56O8Sn |
|---|---|
Molekulargewicht |
687.5 g/mol |
IUPAC-Name |
4-O-[dibutyl-[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7+;;; |
InChI-Schlüssel |
NBZNVCBJBGDRJI-FTHVFMQUSA-L |
Isomerische SMILES |
CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(CCCC)CCCC)CC |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


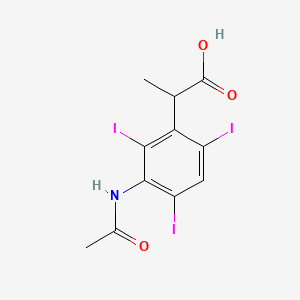
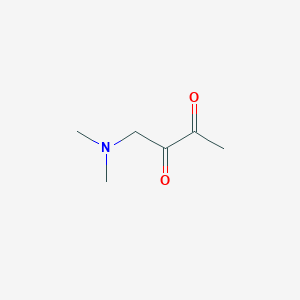
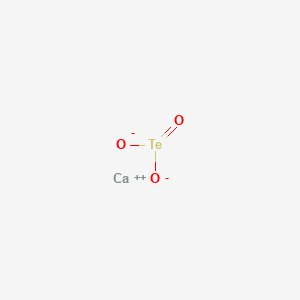

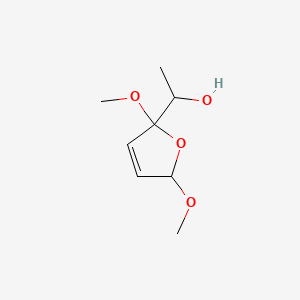
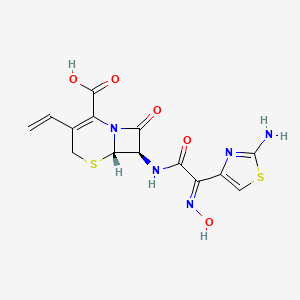

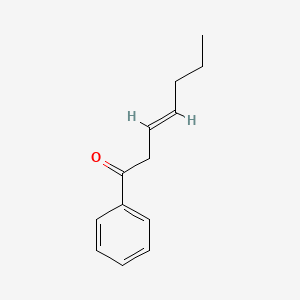
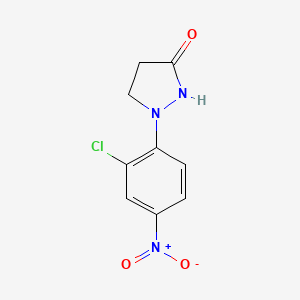
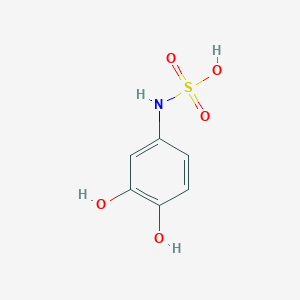
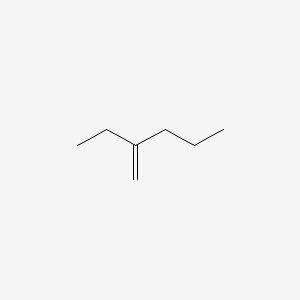
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)
